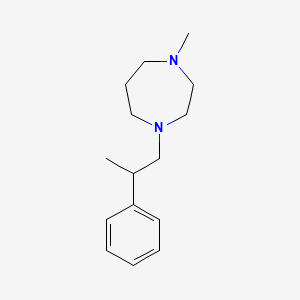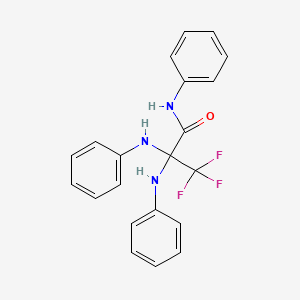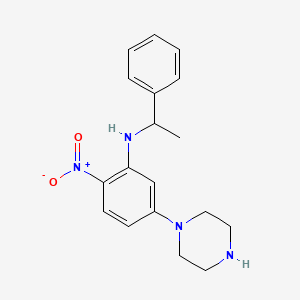
1-methyl-4-(2-phenylpropyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(2-phenylpropyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It is also known as R(+)-4-(2-phenylpropyl)-1-methyl-1,4-diazepane or R(+)-anipamil. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
Wirkmechanismus
The mechanism of action of 1-methyl-4-(2-phenylpropyl)-1,4-diazepane is primarily attributed to its ability to block calcium channels. This results in a decrease in calcium influx into cells, which in turn leads to a decrease in contractility and relaxation of smooth muscle cells. This mechanism of action is responsible for the compound's antiarrhythmic and antihypertensive effects.
Biochemical and Physiological Effects:
In addition to its calcium channel blocking effects, this compound has also been shown to have other biochemical and physiological effects. It has been found to inhibit the uptake of norepinephrine and dopamine, which may contribute to its antiarrhythmic effects. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-methyl-4-(2-phenylpropyl)-1,4-diazepane in lab experiments is its well-established pharmacological profile. Its mechanism of action and physiological effects have been extensively studied, making it a reliable tool for investigating the cardiovascular system. However, one limitation of using this compound is its potential toxicity, particularly at high doses. Careful consideration should be given to the appropriate dosages and experimental conditions to ensure the safety of researchers and test subjects.
Zukünftige Richtungen
There are several potential future directions for research involving 1-methyl-4-(2-phenylpropyl)-1,4-diazepane. One area of interest is its potential as a treatment for other cardiovascular diseases, such as heart failure and stroke. Another area of interest is its potential as a tool for investigating the role of calcium channels in other physiological processes, such as muscle contraction and neurotransmitter release. Additionally, further studies are needed to better understand the compound's potential toxicity and to develop safer dosages and experimental conditions.
Synthesemethoden
The synthesis of 1-methyl-4-(2-phenylpropyl)-1,4-diazepane involves the reaction of 1-methyl-1,4-diazepane with 2-phenylpropyl chloride. The reaction is typically carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(2-phenylpropyl)-1,4-diazepane has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of pharmacological activities, including calcium channel blocking, antiarrhythmic, and antihypertensive effects. It has also been shown to have potential as a treatment for cardiovascular diseases, such as hypertension and angina.
Eigenschaften
IUPAC Name |
1-methyl-4-(2-phenylpropyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-14(15-7-4-3-5-8-15)13-17-10-6-9-16(2)11-12-17/h3-5,7-8,14H,6,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBSPQVBXWDWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCN(CC1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895742.png)
![1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895765.png)
![1-allyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4895767.png)
![4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4895771.png)
![2-[4-methoxy-3-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4895781.png)
![4-isobutyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4895791.png)
![ethyl 4-methyl-2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4895798.png)
![(2,5-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4895803.png)


![ethyl 4-amino-2-[(3-anilino-3-oxopropyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4895833.png)
![1-[(4-chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4895838.png)
![1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4895841.png)
